5-HT2 Receptor Affinity Reduction vs. 5-MeO-DMT: One‑Sixth of the Indole Parent
In a direct head-to-head comparison using rat brain homogenate labeled with [125I]DOI, the benzofuran analogue of 5-methoxy-N,N-dimethyltryptamine (i.e., 5-MeO-BFE) showed approximately one‑sixth the affinity of the indole parent 5-MeO-DMT at the 5‑HT2 receptor for the tertiary amine pair [1]. This establishes that the O‑for‑NH substitution in the heterocycle imposes a predictable, quantitatively defined affinity drop.
| Evidence Dimension | 5-HT2 receptor binding affinity (relative to 5-MeO-DMT) |
|---|---|
| Target Compound Data | Benzofuran tertiary amine affinity ≈ 1/6 that of 5-MeO-DMT at 5-HT2 [1] |
| Comparator Or Baseline | 5-MeO-DMT (indole tertiary amine) ≡ baseline affinity ratio of 1 at 5-HT2 |
| Quantified Difference | Benzofuran/Indole affinity ratio ≈ 0.16–0.17 (≈ 6-fold reduction) [1] |
| Conditions | Rat brain homogenate; 5-HT2 receptors labeled with [125I]DOI; comparison of the tertiary amine pair (N,N-dimethyl counterparts) [1] |
Why This Matters
For procurement decisions in ligand-design programs, this fixed affinity decrement is essential for calculating expected 5-HT2 receptor occupancy when a non‑indole heterocyclic core is required for intellectual property or metabolic stability reasons.
- [1] Tomaszewski Z, Johnson MP, Huang X, Nichols DE. Benzofuran bioisosteres of hallucinogenic tryptamines. J Med Chem. 1992;35(11):2061–2064. doi:10.1021/jm00089a017 View Source
